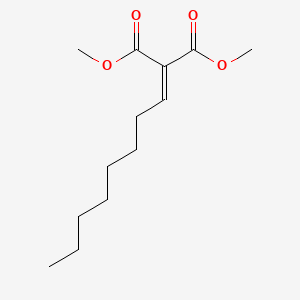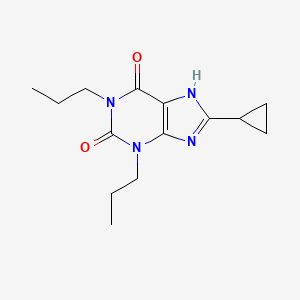
1,1'-Biphenyl, 2,2',4,6'-tetranitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- is an organic compound with the molecular formula C12H6N4O8. This compound is characterized by the presence of four nitro groups attached to the biphenyl structure. It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- typically involves the nitration of biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products Formed
Reduction: The reduction of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- typically yields 1,1’-Biphenyl, 2,2’,4,6’-tetraamino-.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to the effects of nitroaromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of drugs that target specific pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,6’-tetranitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,4,4’-Tetranitro-1,1’-biphenyl: Another tetranitro derivative of biphenyl with nitro groups at different positions.
2,2’,4,6-Tetrachloro-1,1’-biphenyl: A chlorinated derivative of biphenyl with similar structural features but different chemical properties.
Uniqueness
1,1’-Biphenyl, 2,2’,4,6’-tetranitro- is unique due to the specific arrangement of its nitro groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
106323-82-4 |
|---|---|
Fórmula molecular |
C12H6N4O8 |
Peso molecular |
334.20 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O8/c17-13(18)7-4-5-8(11(6-7)16(23)24)12-9(14(19)20)2-1-3-10(12)15(21)22/h1-6H |
Clave InChI |
SUGAJDLLCZMTPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





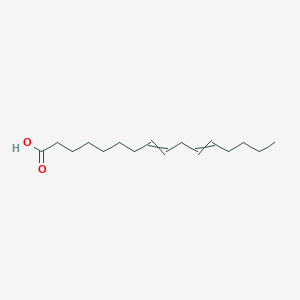

![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
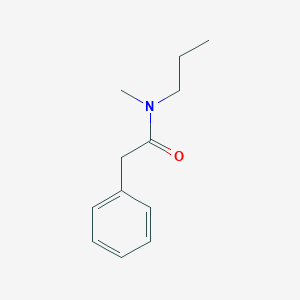
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
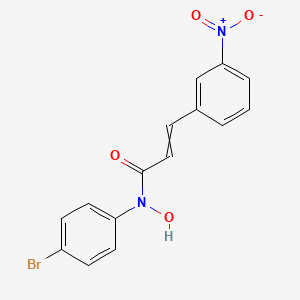

![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
